

Application Note: Preparation of ZSTK474 Stock Solution in DMSO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZSTK474

Cat. No.: B1684013

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of **ZSTK474**, a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, activity, and reproducibility of experimental results.

ZSTK474 Physicochemical Properties

ZSTK474 is an s-triazine derivative that acts as an ATP-competitive inhibitor of all four class I PI3K isoforms (α , β , δ , γ)^{[1][2]}. Its properties are summarized below.

Property	Value
Molecular Formula	C ₁₉ H ₂₁ F ₂ N ₇ O ₂ ^{[3][4]}
Molecular Weight	417.41 g/mol ^{[3][5]}
CAS Number	475110-96-4 ^{[3][4]}
Appearance	White to off-white solid ^[3]

Solubility and Storage Recommendations

Proper storage is critical to maintain the stability and activity of **ZSTK474**. It is highly recommended to use fresh, anhydrous DMSO for reconstitution, as hygroscopic (moisture-

absorbing) DMSO can significantly reduce solubility[3][5].

Form	Solvent	Solubility Range	Storage Temperature	Stability
Powder	-	-	-20°C	≥ 3 years[1][3][5]
4°C	~2 years[1][3]			
Stock Solution	DMSO	15 - 33.33 mg/mL (approx. 36 - 80 mM)[3][4][5]	-80°C	Up to 2 years[3][5]
-20°C	1 month to 1 year[1][3][5]			

Note: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is essential to aliquot the stock solution into single-use volumes before storage[3][5].

Experimental Protocol: Preparation of a 10 mM ZSTK474 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. Calculations can be adjusted for different desired concentrations.

Materials:

- ZSTK474 powder
- Anhydrous or high-purity dimethyl sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile, amber glass vial or polypropylene tube
- Sterile, single-use aliquot tubes
- Vortex mixer

- Ultrasonic bath (optional, for enhancing solubility)[3][6]
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for **ZSTK474**. Handle the chemical compound in a fume hood or designated containment area. Wear appropriate PPE to avoid inhalation, ingestion, or direct contact.

Procedure:

- Equilibration: Allow the vial of **ZSTK474** powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture[7].
- Weighing: Tare the sterile vial on the analytical balance. Carefully weigh 4.17 mg of **ZSTK474** powder and transfer it into the vial.
- Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the **ZSTK474** powder. This will yield a final concentration of 10 mM.
- Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If solubility issues persist, briefly warm the solution to 37°C and sonicate in an ultrasonic bath until the solution is clear[6].
- Aliquoting: Dispense the stock solution into smaller, single-use, light-protected (amber) or covered sterile tubes. The aliquot volume should be appropriate for your typical experimental needs to minimize waste.
- Storage: Label the aliquots clearly with the compound name, concentration, date, and initials. Store immediately at -80°C for long-term stability or at -20°C for shorter-term use[3].

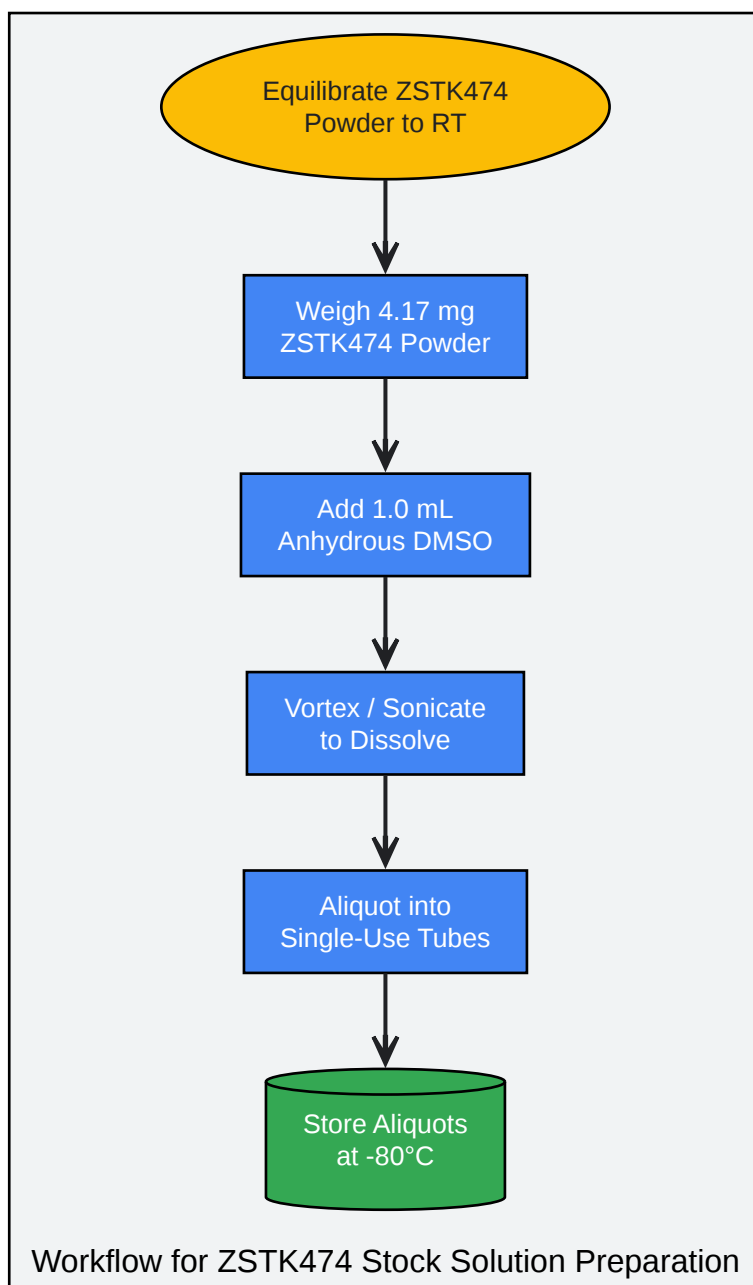
Stock Solution Calculation Table:

Desired Concentration	Mass of ZSTK474 (for 1 mL DMSO)
1 mM	0.417 mg
5 mM	2.087 mg
10 mM	4.174 mg
50 mM	20.87 mg

Calculation based on Molecular Weight = 417.41 g/mol .

Visualization of Experimental Workflow

The following diagram illustrates the key steps for preparing the **ZSTK474** stock solution.

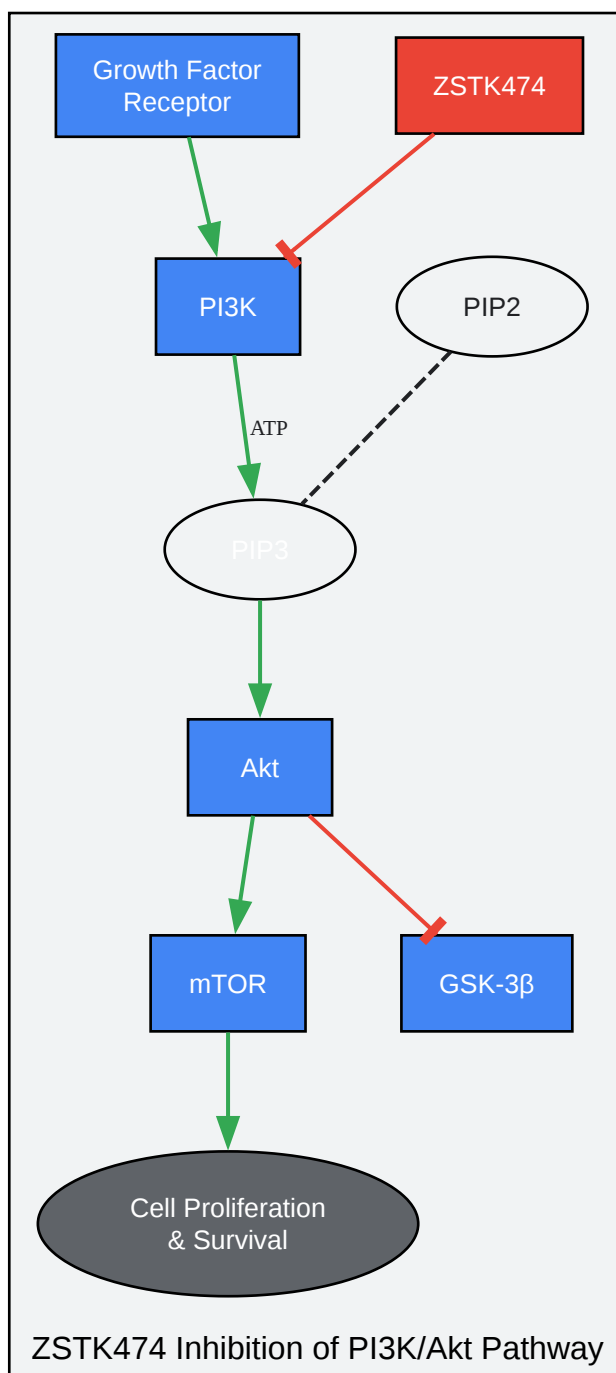


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Caption: Workflow for preparing **ZSTK474** stock solution.

Mechanism of Action: PI3K Signaling Pathway Inhibition

ZSTK474 is a pan-inhibitor of class I PI3K isoforms[1][3]. By binding to the ATP-binding pocket of PI3K, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3)[2][8][9]. This action blocks the activation of downstream effectors like Akt and mTOR, ultimately inhibiting signaling pathways that promote cell proliferation, growth, and survival[8][9][10]. **ZSTK474** has been shown to decrease the phosphorylation of Akt, GSK-3 β , and other downstream components involved in cell cycle progression[5][8].



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